molecular formula C10H13BrClN B6301140 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2227205-04-9

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B6301140
CAS RN: 2227205-04-9
M. Wt: 262.57 g/mol
InChI Key: WPWOLCOONYFTEU-UHFFFAOYSA-N
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Description

“6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound has a boiling point of 283℃ and a density of 1.428 . It is a solid form and its color can range from white to yellow to brown or gray .

Scientific Research Applications

Synthesis of Complex Isoquinolines and Quinolizidines

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride can be used as a starting material for the synthesis of more complex isoquinolines and quinolizidines . These complex compounds have a wide range of applications in medicinal chemistry and drug discovery.

Antitumor Antibiotics

Tetrahydroisoquinolines (THIQs), a class of compounds to which 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs, have been extensively studied for their antitumor properties . They are key components in the development of antitumor antibiotics.

Therapeutics

THIQs have been patented for their therapeutic properties . They have shown potential in the treatment of various diseases, making them valuable in the field of therapeutics.

Antineuroinflammatory Agents

N-benzyl THIQs, a derivative of THIQs, are known to function as antineuroinflammatory agents . This suggests that 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could potentially be used in the treatment of neuroinflammatory conditions.

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Asymmetric catalysis is a key process in the production of pharmaceuticals and fine chemicals.

Alkaloids and Bioactive Molecules

THIQs with a stereogenic center at position C (1) are the key fragments of a diverse range of alkaloids and bioactive molecules . This makes 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride a valuable compound in the synthesis of these molecules.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

1,2,3,4-tetrahydroisoquinolines (THIQ) have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, “6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” could potentially be a subject of future research in medicinal chemistry.

properties

IUPAC Name

6-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-5-12-6-8-2-3-9(11)4-10(7)8;/h2-4,7,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWOLCOONYFTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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